Calpain Inhibitor I is a peptide aldehyde widely used in scientific research to inhibit the activity of calpains, a family of calcium-activated cysteine proteases. While often referred to as a calpain inhibitor, studies have shown that it can also inhibit the ubiquitin-proteasome system. [, , , ] This dual inhibitory effect has made it a valuable tool for studying various cellular processes involving both calpains and the ubiquitin-proteasome system.
MG-101 is classified as a peptide and falls under the category of protease inhibitors. It specifically targets calpains, which are cysteine proteases implicated in various neurodegenerative diseases and other pathological conditions.
MG-101 can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The molecular structure of MG-101 consists of three amino acid residues linked by peptide bonds:
MG-101 primarily participates in biochemical reactions as a protease inhibitor:
MG-101 functions primarily as an inhibitor of calpain activity:
MG-101 has diverse applications across various fields:
MG-101 (also known as Calpain Inhibitor I or ALLN; N-Acetyl-Leu-Leu-norleucinal) is a tripeptide aldehyde that functions as a broad-spectrum inhibitor of cysteine proteases. Its primary mechanism involves the aldehyde warhead forming a reversible, covalent hemiacetal adduct with the active-site threonine or cysteine residue of target proteases. This electrophilic carbonyl group reacts with the nucleophilic thiol (-SH) of catalytic cysteine residues in calpains and cathepsins, preventing substrate hydrolysis [1] [4].
MG-101 inhibits both μ-calpain (Calpain I) and m-calpain (Calpain II) but exhibits marginally higher potency against Calpain I (Kᵢ = 190 pM) compared to Calpain II (Kᵢ = 220 pM) [4]. This differential affinity arises from structural variations in the substrate-binding pockets:
Table 1: Inhibition Constants of MG-101 for Cysteine Proteases
Target Protease | Inhibition Constant (Kᵢ) | Specificity Determinants |
---|---|---|
Calpain I (μ-calpain) | 190 pM | Hydrophobic S2 pocket (Val/Ile) |
Calpain II (m-calpain) | 220 pM | Bulky S2 residues (Phe/Leu) |
Cathepsin B | 150 pM | Occluding loop closure |
Cathepsin L | 500 pM | Open S2 subsite |
MG-101 potently inhibits cathepsin B (Kᵢ = 150 pM) and cathepsin L (Kᵢ = 500 pM) [4]. Key selectivity factors include:
Beyond cysteine proteases, MG-101 inhibits the 20S proteasome’s chymotrypsin-like (ChT-L) activity by targeting the β5 subunit. The aldehyde group forms a hemiacetal adduct with Thr-1Oγ of the β5 catalytic site, competitively blocking substrate entry [1] [3]. Crucially, MG-101 acts as a negative allosteric modulator of neighboring proteolytic sites:
The binding affinity of MG-101 is governed by three pharmacophores:1. P1 Position (Norleucinal): The aldehyde warhead and linear alkyl chain form:- Covalent bond with catalytic Thr/Cys.- Van der Waals contacts with S1 pockets (e.g., Met-45 in proteasome β5; Cys-29 in cathepsin B).2. P2/P3 Positions (Leu-Leu): Hydrophobic side chains occupy S2/S3 subsites:- P2-Leu inserts into the S2 pocket of calpain I (Val-263), while P3-Leu projects toward the β6 subunit in the proteasome.- Bulky P3 groups (e.g., tert-butyl in analogs) enhance proteasome affinity by 10-fold by filling an auxiliary cavity near Lys-33 and Asp-35 [5].3. N-Terminal Capping (Acetyl): The acetyl group engages in hydrogen bonding with backbone amides (e.g., Gly-47 in proteasome β5) and reduces peptide bond solvation [1] [3].
Table 2: Structure-Activity Relationships of MG-101 Analogues
Position | Residue Modification | Effect on Proteasome IC₅₀ | Key Interactions |
---|---|---|---|
P1 | Norleucinal → Leu-aldehyde | 2.5-fold increase | Reduced S1 hydrophobic packing |
P3 | Leu → Glu(OtBu) | 10-fold decrease | Salt bridges with Lys-33; S3 cavity fill |
P4 | Acetyl → Cbz | 5-fold decrease | π-stacking with Tyr-30; enhanced S4 occupancy |
Molecular docking and dynamics simulations demonstrate that MG-101 adopts an extended β-conformation in the proteasome, forming an antiparallel β-sheet with residues 21–49 of the β5 subunit. The P3 leucine’s orientation toward the β6 subunit creates inter-subunit hydrophobic contacts that account for 60% of the binding energy [1] [5]. In calpain-1, MG-101’s P1 Nle occupies the S1 cleft lined by Trp-106, while the P2 Leu stabilizes the β-sheet core via contacts with Leu-259 and Ala-260 [2] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: